molecular formula C22H21N3O2 B3003582 3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1206991-57-2

3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B3003582
CAS No.: 1206991-57-2
M. Wt: 359.429
InChI Key: MPHAWNSWMWVQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,5-methanopyrido[1,2-a][1,5]diazocin-8-one family, characterized by a bicyclic core fused with a benzoyl substituent. Its structural complexity necessitates advanced synthetic and analytical techniques, such as multi-step heterocyclic coupling and X-ray crystallography for stereochemical validation .

Properties

IUPAC Name

11-(4-pyrrol-1-ylbenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21-5-3-4-20-18-12-16(14-25(20)21)13-24(15-18)22(27)17-6-8-19(9-7-17)23-10-1-2-11-23/h1-11,16,18H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHAWNSWMWVQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrrole and benzoyl moieties. The general approach includes:

  • Formation of the Pyrrole Ring : Utilizing starting materials like substituted phenyl and benzoyl derivatives.
  • Cyclization : Employing methods such as cycloaddition reactions to create the diazocine structure.
  • Purification : Techniques like recrystallization or chromatography to isolate the final product.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes.

CompoundActivityReference
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazidesAntibacterial and antitubercular
4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)Inhibitor against multidrug-resistant cancer cells

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated through various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that the presence of the pyrrole ring contributes to enhanced electron donation capabilities.

Enzyme Inhibition

Enzymatic studies have shown that compounds structurally related to 3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin exhibit inhibition against key enzymes such as:

  • Dihydrofolate Reductase (DHFR) : Important for bacterial growth.
  • Enoyl ACP Reductase : Critical in fatty acid biosynthesis.

The binding interactions with these enzymes suggest potential therapeutic applications in treating bacterial infections and possibly cancer.

Study 1: Antibacterial Activity

In a controlled study involving synthesized pyrrole derivatives, several compounds demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded between 0.05 to 0.2 µg/mL, indicating strong efficacy .

Study 2: Cancer Cell Lines

Another investigation assessed the activity of pyrrole-based compounds against various cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds could induce apoptosis through caspase activation pathways .

The biological activities observed can be attributed to several mechanisms:

  • Interaction with DNA : Some derivatives may intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : By binding to active sites on enzymes like DHFR or enoyl ACP reductase, these compounds can effectively halt essential metabolic processes in bacteria and cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with its closest analogs:

Compound Name Substituent (R) Stereochemistry Molecular Weight (g/mol) Key Functional Groups
3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one (Target Compound) 4-(1H-pyrrol-1-yl) Not specified ~439.5 (estimated) Pyrrole, benzoyl, bicyclic core
(1R,5S)-3-[4-(trifluoromethyl)benzoyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one 4-(CF₃) (1R,5S) ~453.4 (estimated) Trifluoromethyl, benzoyl
(1R,5S)-3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one 4-Cl (1R,5S) ~399.9 (estimated) Chloro, benzoyl
(1S,4R,5R)-3-methyl-4-(prop-2-en-1-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one 3-methyl, 4-propenyl (1S,4R,5R) ~288.4 (estimated) Alkyl, alkenyl

Key Observations:

  • Electronic Effects: The target compound’s pyrrole group is electron-rich, contrasting with the electron-withdrawing trifluoromethyl and chloro groups in analogs . This difference may influence solubility, bioavailability, and receptor-binding kinetics.
  • Stereochemical Specificity: Stereochemistry is critical for biological activity. The (1R,5S) configuration in trifluoromethyl and chloro analogs suggests a preference for specific enantiomers in receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.